(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
Overview
Description
The compound (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry. Indole derivatives are known for their pharmacological properties and are often synthesized for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and the protection and deprotection of functional groups. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from a precursor molecule . Although the exact synthesis of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is not detailed in the provided papers, similar synthetic strategies involving cyclisation reactions and subsequent modifications could be inferred.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, which can participate in conjugation with other parts of the molecule. For example, the compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide exhibits a planar ring nitrogen atom, indicating conjugation with the cyanoacrylamide unit . This planarity and conjugation are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclisation and hydrogen bonding interactions. The title compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide forms through a reaction with hydroxylamine . In the crystal, it participates in hydrogen bonding, forming dimers and generating ribbons along the crystal axis. These interactions are significant as they can influence the solubility, stability, and biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, solubility, and reactivity. For example, the presence of a benzylthio group in the 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines contributes to their potential as Bcl-2 inhibitory anticancer agents . The electronic properties of the indole ring system, along with the substituents, play a critical role in the compound's interaction with biological targets.
Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis Techniques : The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. This process involved elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, revealing its potential as an intermediate for various pharmacologically interesting disubstituted methanamines (Ogurtsov & Rakitin, 2021).
Synthetic Approaches and Molecular Structure
- Novel Synthetic Processes : A novel ring enlargement method was developed for 2,3-dihydro-1,3,3-trimethylindol-2-one, using amidinium-intermediates. This process involved treating 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine with boron trifluoride and other reagents, followed by X-ray crystal structure determination (Mekhael et al., 2002).
Chemical Properties and Reactions
- Sterically Hindered Amines Formation : Research on the formation of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles demonstrated a method for synthesizing these amines from corresponding 1-ol via mesylation and treatment with pyrrolidine. This study provided insights into the mechanisms of amination under steric congestion (Jirkovsky, Greenblatt, & Baudy, 1991).
Molecular and Crystallographic Studies
- Crystallographic Analysis : The study of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed crucial information about its molecular structure, including intramolecular hydrogen bonding and crystal packing. This research contributes to understanding the molecular arrangement and bonding interactions in similar compounds (Helliwell et al., 2011).
Biomedical Research Applications
- Neuropeptide Y Y5 Receptor Antagonists : The synthesis of N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines and their binding to the human neuropeptide Y Y5 receptor with nanomolar affinity provided insights into potential therapeutic applications (McNally et al., 2000).
Computational and Theoretical Studies
- Density Functional Theory (DFT) Calculations : DFT calculations were used to study amine-imine tautomerization in related compounds, providing insights into molecular geometries, electronic properties, and photochromic properties, contributing to the understanding of the chemical behavior of similar compounds (Wazzan & Safi, 2017).
properties
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |
CAS RN |
848047-45-0 | |
Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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